

Synthesis of Ethyl 1-methylcyclopropanecarboxylate from Ethyl Methacrylate: Application Notes and Protocols

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Compound of Interest

Compound Name:	<i>Ethyl 1-methylcyclopropanecarboxylate</i>
Cat. No.:	B031162

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **ethyl 1-methylcyclopropanecarboxylate** from ethyl methacrylate. The featured method is the widely utilized Simmons-Smith cyclopropanation, specifically the Furukawa modification, which employs diethylzinc and diiodomethane. This approach is favored for its stereospecificity and tolerance of various functional groups, making it a robust method in organic synthesis. These protocols are intended to guide researchers in the efficient and safe execution of this transformation, which is relevant in the synthesis of various biologically active molecules and pharmaceutical intermediates where the cyclopropane motif is a key structural element.

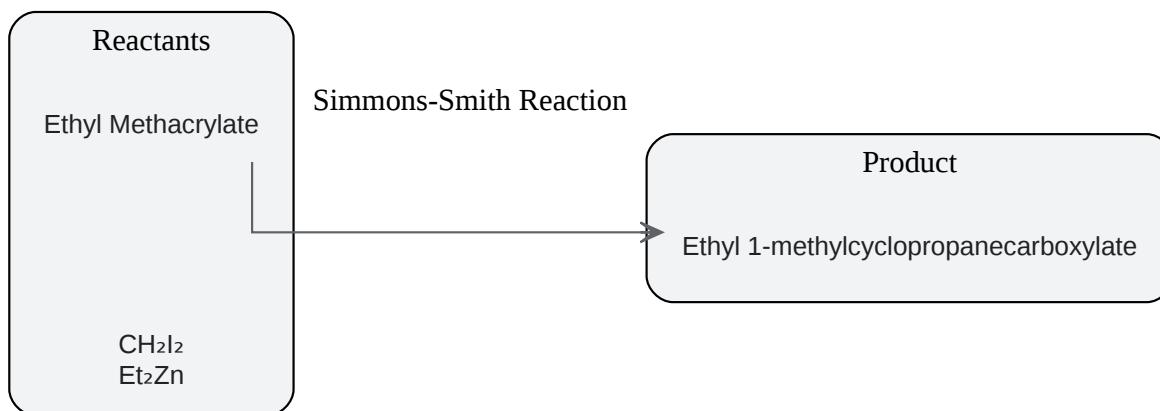
Introduction

The cyclopropane ring is a fundamental structural motif in numerous natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The Simmons-Smith reaction stands as a cornerstone for the stereospecific synthesis of cyclopropanes from alkenes.^{[1][2]} This reaction involves an organozinc carbenoid that adds a methylene group across a double bond.^[2] The Furukawa modification, utilizing diethylzinc and diiodomethane, offers enhanced reactivity and reproducibility, particularly for electron-deficient

alkenes.[2][3] This protocol details the application of the Furukawa-modified Simmons-Smith reaction to ethyl methacrylate for the synthesis of **ethyl 1-methylcyclopropanecarboxylate**.

Reaction Scheme

The overall reaction involves the conversion of the double bond in ethyl methacrylate to a cyclopropane ring.



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Caption: Overall reaction scheme.

Experimental Protocol: Simmons-Smith Cyclopropanation of Ethyl Methacrylate

This protocol is adapted from general procedures for the Furukawa-modified Simmons-Smith reaction.[3][4]

Materials:

- Ethyl methacrylate (freshly distilled)
- Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
- Diiodomethane (CH₂I₂), freshly passed through a plug of basic alumina

- Anhydrous dichloromethane (CH_2Cl_2)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Nitrogen or Argon gas for inert atmosphere

Equipment:

- Round-bottom flask equipped with a magnetic stir bar
- Septa and needles for inert atmosphere techniques
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Flash chromatography setup

Procedure:

- Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous dichloromethane (e.g., 50 mL for a 10 mmol scale reaction) to a dry round-bottom flask.
- Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred solvent, add diiodomethane (2.0 - 3.0 equivalents relative to ethyl methacrylate).
- Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 equivalents) to the dichloromethane/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.

- Substrate Addition: Slowly add a solution of freshly distilled ethyl methacrylate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
- Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **Ethyl 1-methylcyclopropanecarboxylate**.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for **Ethyl 1-methylcyclopropanecarboxylate**

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₂
Molecular Weight	128.17 g/mol
CAS Number	71441-76-4
Appearance	Colorless liquid
Boiling Point	~150-152 °C (estimated)
¹ H NMR (CDCl ₃ , 400 MHz)	See Table 2 for detailed assignments
¹³ C NMR (CDCl ₃ , 100 MHz)	See Table 3 for detailed assignments
IR (neat, cm ⁻¹)	2980, 1725 (C=O), 1460, 1380, 1175 (C-O), 1020

Table 2: ¹H NMR Spectral Data of **Ethyl 1-methylcyclopropanecarboxylate**

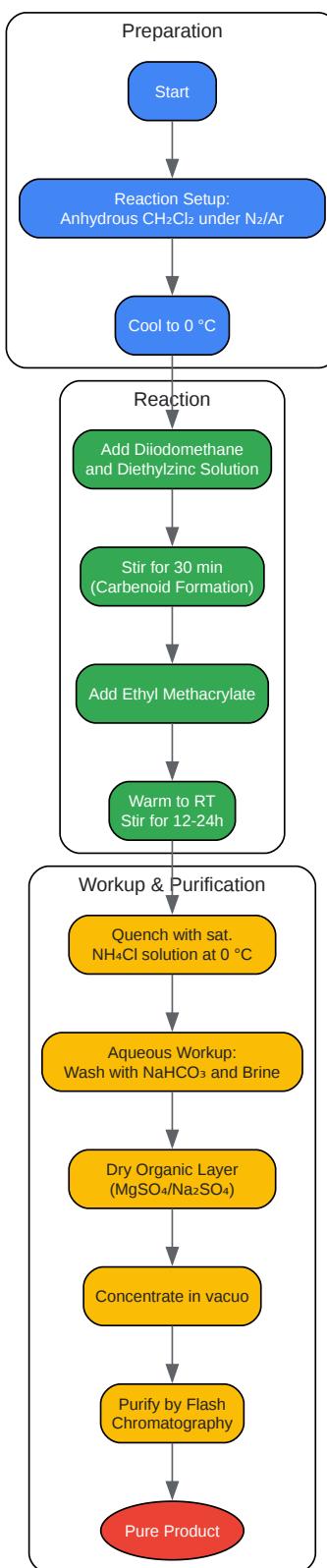
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.12	q	2H	-O-CH ₂ -CH ₃
1.25	s	3H	-C-CH ₃
1.24	t	3H	-O-CH ₂ -CH ₃
1.15	dd	2H	Cyclopropyl CH ₂
0.75	dd	2H	Cyclopropyl CH ₂

Table 3: ¹³C NMR Spectral Data of **Ethyl 1-methylcyclopropanecarboxylate**

Chemical Shift (ppm)	Assignment
174.5	C=O
60.5	-O-CH ₂ -CH ₃
25.0	Quaternary C
21.5	-C-CH ₃
16.0	Cyclopropyl CH ₂
14.2	-O-CH ₂ -CH ₃

Visualizations

Experimental Workflow

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Caption: Experimental workflow for the synthesis.

Safety Precautions

- Diethylzinc is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using appropriate syringe techniques.
- Diiodomethane is a dense, toxic, and light-sensitive liquid. It should be handled in a well-ventilated fume hood and protected from light.
- The reaction can be exothermic. Maintain proper temperature control, especially during the addition of reagents.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Simmons-Smith cyclopropanation, particularly the Furukawa modification, provides an effective and reliable method for the synthesis of **ethyl 1-methylcyclopropanecarboxylate** from ethyl methacrylate. The detailed protocol and spectral data provided in this document serve as a comprehensive guide for researchers in academic and industrial settings. Adherence to the safety precautions is paramount for the safe execution of this synthesis.

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